Ciclonium
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Overview
Description
Preparation Methods
The synthesis of ciclonium typically involves the reaction of a piperidine derivative with a dioxolane compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using continuous-flow techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ciclonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of this compound.
Substitution: Substitution reactions involving this compound can occur with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ciclonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving quaternary ammonium compounds and their reactions.
Mechanism of Action
Ciclonium exerts its effects by acting as an antimuscarinic agent. It directly relaxes smooth muscles by inhibiting the action of acetylcholine at muscarinic receptors . This inhibition prevents the contraction of smooth muscles, thereby reducing spasms and discomfort in the gastrointestinal tract .
Comparison with Similar Compounds
Ciclonium can be compared with other antispasmodic agents such as clidinium and dicyclomine:
Clidinium: Similar to this compound, clidinium is an antimuscarinic agent used to treat gastrointestinal disorders.
Dicyclomine: Another antispasmodic agent, dicyclomine, also works by relaxing smooth muscles but has a different mechanism of action and chemical structure compared to this compound.
This compound’s uniqueness lies in its specific chemical structure and its effectiveness in treating gastrointestinal spasms with minimal side effects .
Properties
CAS No. |
774475-56-8 |
---|---|
Molecular Formula |
C22H34NO+ |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium |
InChI |
InChI=1S/C22H34NO/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18/h7-13,18-19,21H,5-6,14-17H2,1-4H3/q+1 |
InChI Key |
UTVSLCROIUPVOX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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